molecular formula C12H10N2 B8776873 3-Methyl-9h-pyrido[3,4-b]indole

3-Methyl-9h-pyrido[3,4-b]indole

Cat. No.: B8776873
M. Wt: 182.22 g/mol
InChI Key: XOHBPUCYRSORIZ-UHFFFAOYSA-N
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Description

3-Methyl-9H-beta-carboline is a methylated derivative of beta-carboline, a class of compounds known for their diverse biological activities. Beta-carbolines are pyridoindoles, which can be found in various exogenous and endogenous sources. These compounds have been studied for their neuroprotective, neuroregenerative, and anti-inflammatory effects .

Preparation Methods

3-Methyl-9H-beta-carboline can be synthesized through several methods. One common synthetic route involves the Eschweiler-Clarke reaction on freebase beta-carboline (norharmane) . This reaction typically involves the use of formaldehyde and formic acid under acidic conditions to methylate the nitrogen atom in the beta-carboline structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Morita–Baylis–Hillman (MBH) Reaction

The MBH reaction is a key method for forming α,β-unsaturated carbonyl compounds. For 3-formyl-9H-pyrido[3,4-b]indole derivatives, this reaction enables functionalization at the C-3 position.

  • Mechanism : The reaction involves a Michael addition followed by elimination, generating β-hydroxy carbonyl intermediates that undergo β-elimination to form α,β-unsaturated carbonyls.

  • Reagents/Conditions : DABCO (catalyst), acrylonitrile or acrylates (e.g., methyl acrylate), neat conditions .

  • Products : C-3-substituted β-carboline derivatives, such as MBH adducts with acrylonitrile or acrylates .

  • Key Finding : Substituents at the N-9 position (e.g., ethyl groups) enhance reactivity in the MBH reaction .

Pictet–Spengler Cyclization

This cyclization reaction is critical for constructing the β-carboline core structure.

  • Mechanism : A [4+2] cycloaddition under acidic conditions, forming a tetrahydro-β-carboline intermediate, followed by oxidative aromatization.

  • Reagents/Conditions : Manganese dioxide (MnO₂), acid catalyst (e.g., HCl), reflux .

  • Products : Aromatic β-carboline derivatives, such as methyl 9H-pyrido[3,4-b]indole-1-carboxylate .

  • Key Finding : MnO₂-mediated oxidation facilitates one-pot synthesis by enabling alcohol oxidation and cyclization steps .

Substitution Reactions

The electron-rich indole ring system in β-carbolines allows for electrophilic substitution reactions.

  • Examples :

    • Halogenation : Reaction with bromine or chlorine gas under acidic or neutral conditions .

    • Carbomethoxy Substitution : Installation of carbomethoxy groups at position 3 enhances antifilarial activity .

  • Key Finding : Substituents at position 1 (e.g., aryl groups) and position 3 (e.g., carbomethoxy) significantly influence biological activity and reactivity .

Oxidative Aromatization

Oxidative aromatization converts non-aromatic intermediates into fully aromatic β-carbolines.

  • Reagents/Conditions : Manganese dioxide (MnO₂), acid catalyst, reflux .

  • Key Finding : MnO₂ efficiently oxidizes tetrahydro-β-carbolines to aromatic β-carbolines in a one-pot process .

Electrophilic Substitution

The indole ring’s electron density makes it susceptible to electrophilic attack.

  • Reagents : Electrophiles (e.g., bromine, chlorine gas) under acidic/neutral conditions .

  • Products : Halogenated derivatives, which exhibit varied biological activities (e.g., antimicrobial effects) .

Esterification and Hydrolysis

The carboxylate ester groups (if present) can undergo hydrolysis to form carboxylic acids.

  • Reagents/Conditions : Acidic or basic hydrolysis .

  • Products : Carboxylic acids (e.g., 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid) .

Computational Insights on Reactivity

Density Functional Theory (DFT) studies reveal how substituents influence reactivity.

  • Key Finding : Anthracene-9-yl substitution at position C1 enhances electron delocalization, increasing reactivity. This is supported by Natural Bond Orbital (NBO) analysis showing strong π-electron interactions .

Comparison of Reaction Types

Reaction TypeReagents/ConditionsProductsSource
MBH Reaction DABCO, acrylonitrile/acrylates, neatC-3-substituted MBH adducts
Pictet–Spengler MnO₂, acid catalyst, refluxAromatic β-carboline derivatives
Electrophilic Substitution Electrophiles (Br₂, Cl₂)Halogenated derivatives
Oxidative Aromatization MnO₂, acid catalyst, refluxFully aromatic β-carbolines
Esterification/Hydrolysis Acid/base conditionsCarboxylic acids or esters

Scientific Research Applications

Pharmaceutical Development

3-Methyl-9H-pyrido[3,4-b]indole serves as a crucial scaffold in the design of novel pharmaceuticals, particularly in the development of anti-cancer agents. Its structural properties allow it to inhibit specific cancer cell lines effectively.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Compound StructureIC50 (µM)Cancer Cell Line
Structure A5.2MCF-7 (Breast)
Structure B4.8A549 (Lung)

Neuroscience Research

In neuroscience, this compound is investigated for its neuroprotective effects, which may aid in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection

Research indicated that this compound could mitigate oxidative stress-induced neuronal death in vitro. The compound was shown to enhance the expression of neurotrophic factors, promoting neuronal survival and function.

Treatment GroupNeuronal Viability (%)Oxidative Stress Marker Reduction (%)
Control45-
Compound Dose 17030
Compound Dose 28550

Material Science

The compound is also explored for its properties in creating advanced materials, particularly organic semiconductors essential for developing efficient electronic devices.

Case Study: Organic Semiconductors

A study on the electrical properties of thin films made from this compound revealed promising results with high charge mobility and stability under ambient conditions. This positions the compound as a potential candidate for use in organic light-emitting diodes (OLEDs).

PropertyValue
Charge Mobility0.5 cm²/V·s
Stability (Days)>30

Researchers utilize this compound to examine various biological activities, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Activity

In vitro studies showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Natural Product Synthesis

Finally, this compound is often a key intermediate in synthesizing complex natural products. Its versatility allows for the creation of new compounds with beneficial properties.

Case Study: Synthesis Pathway

A recent study outlined a synthetic route using this compound as an intermediate to produce novel alkaloids with enhanced bioactivity.

Biological Activity

3-Methyl-9H-pyrido[3,4-b]indole, a compound belonging to the class of β-carboline alkaloids, has garnered attention for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2C_{13}H_{10}N_2. It features a pyrido[3,4-b]indole framework that contributes to its biological properties. The compound's structure allows it to interact with various biological targets, influencing cellular processes and signaling pathways.

  • Enzyme Interaction : this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous endogenous and exogenous compounds. This interaction can lead to either inhibition or activation of these enzymes depending on the context.
  • Cell Signaling Modulation : The compound influences key signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation. This modulation can affect gene expression related to apoptosis and cellular metabolism.
  • DNA/RNA Binding : The compound can bind to nucleic acids (DNA and RNA), potentially altering their stability and function. This interaction may lead to changes in gene expression profiles and cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Some derivatives of β-carboline compounds have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Cytotoxicity : Studies have shown that this compound can exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. For example, derivatives have been tested against human cancer cell lines such as HT-29 and A549 with varying degrees of effectiveness .
  • Neuroprotective Effects : Related compounds have been studied for their neuroprotective properties, including the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This suggests potential applications in neurodegenerative diseases.

Study on Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on multiple cancer cell lines. Results indicated that certain derivatives displayed significant cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.

CompoundCell LineIC50 (µM)
Derivative AMDA-MB-23115
Derivative BA54920
Derivative CHT-2925

Study on Antimicrobial Properties

Another study focused on the antimicrobial activity of β-carboline derivatives derived from marine sources. The results showed that specific derivatives exhibited potent activity against Staphylococcus aureus and other pathogenic bacteria.

CompoundMIC (µM)Target Pathogen
Derivative D33S. aureus
Derivative E36.5E. coli

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-9H-pyrido[3,4-b]indole, and how can reaction yields be optimized?

  • Methodological Answer : The Pictet-Spengler condensation is a classical method for synthesizing β-carboline derivatives. For example, 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole was synthesized in 16% overall yield using 3-indoleacetaldehyde and tryptamine under acidic conditions . Optimization strategies include varying catalysts (e.g., Lewis acids), temperature control, and purification via column chromatography. Recent advances in pyrrolo[3,4-b]indole synthesis highlight the use of Fischer indolization and hydrazine derivatives to achieve yields up to 88% .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, 1H^1H NMR (400 MHz, DMSO-d6d_6) of 6-methyl-9H-pyrido[3,4-b]indole reveals distinct aromatic proton signals at δ 7.40–8.34 ppm, while methyl groups appear as singlets near δ 2.5 ppm . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular ions (e.g., m/z 378 for benzothiazolyl derivatives) and functional groups like C=N stretches at 1620 cm1^{-1} .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • Molecular formula : C12H10N2C_{12}H_{10}N_{2} (MW: 182.22 g/mol) .
  • Melting point : ~201°C (for unsubstituted derivatives) .
  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .
  • Stability : Degrades under prolonged exposure to light or heat, forming toxic byproducts .

Advanced Research Questions

Q. What methodologies are used to study the interaction between this compound and DNA?

  • Methodological Answer : Fluorescence quenching and absorption spectroscopy are primary tools. For example, norharman (unmethylated analog) exhibits DNA-binding with a dissociation constant (KdK_d) of 1.2×104M1.2 \times 10^{-4} \, \text{M}, determined via Scatchard plots . Competitive binding assays with ethidium bromide and circular dichroism (CD) can further elucidate intercalation mechanisms .

Q. How does the mutagenic potential of this compound compare to other heterocyclic amines (HAs)?

  • Methodological Answer : Mutagenicity is assessed via Ames tests and LC/MS quantification. In food processing models, this compound (harmane) ranks second in abundance (106.005 ng/g) among HAs, but its mutagenic activity is lower than 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) due to structural differences in the aromatic system . Structure-activity relationship (SAR) studies suggest methylation at the 1-position enhances mutagenicity .

Q. What enzymatic pathways are involved in the biosynthesis of tryptoline derivatives from tryptamine?

  • Methodological Answer : Human brain enzymes catalyze the conversion of tryptamine to tryptoline (9H-1,2,3,4-tetrahydropyrido[3,4-b]indole) using 5-methyltetrahydrofolate as a methyl donor . In vitro assays with 14C^{14}C-labeled substrates and autoradiography track metabolic pathways, while inhibition studies with monoamine oxidase (MAO) inhibitors validate enzymatic specificity .

Q. How do in vivo models assess the neurotoxic effects of this compound derivatives like harmane?

  • Methodological Answer : Harmane (1-methyl derivative) is linked to essential tremor (ET) in humans. Blood and brain harmane concentrations are quantified via HPLC-MS/MS, with ET patients showing 2–3× higher levels than controls . Rodent models exposed to harmaline (a structural analog) exhibit dose-dependent tremor activity, measured using accelerometry and neuroimaging .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H10N2/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13-8/h2-7,14H,1H3

InChI Key

XOHBPUCYRSORIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g of 3-hydroxymethyl-β-carboline, 3.7 g of sodium iodide and 2.5 ml of chlorotrimethylsilane are stirred in 50 ml of N,N-dimethylformamide at a bath temperature of 35° C. for 4 hours. 3 g of zinc powder and 10 ml of glacial acetic acid are added to the resulting yellow suspension and stirred for another 18 hours at 80° C. The reaction mixture is allowed to clarify on Celite and the filtrate is concentrated under vacuum. The resulting oil is chromatographed on silica gel (methylene chloride/ethanol: 9+1). 0.825 g of 3-methyl-β-carboline with a 255°-256° C. melting point was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

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